molecular formula C22H26N6O4S B2424580 6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-44-7

6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B2424580
CAS No.: 852153-44-7
M. Wt: 470.55
InChI Key: UTQWTLMUZIRPHM-UHFFFAOYSA-N
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Description

6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H26N6O4S and its molecular weight is 470.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Novel chemical entities derived from complex synthetic pathways often exhibit significant biological activities. For example, the synthesis of new heterocyclic compounds from known molecules has led to the discovery of agents with pronounced anti-inflammatory and analgesic properties. Such compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), displaying selectivity and potency comparable to standard drugs in the inhibition of edema and providing significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Mechanistic Insights and Chemical Interactions

The reaction mechanisms and chemical interactions underlying the synthesis of such compounds offer valuable insights into their potential applications. Cyclization reactions and selective alkylation have been utilized to create molecules with specific structural features conducive to biological activity. For instance, the synthesis of 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones and their reactions with electrophiles have been explored to understand the influence of structural modifications on their biological activities (Mekuskiene & Vainilavicius, 2006).

Antiviral and Anticancer Activities

The exploration of antiviral and anticancer properties is a prominent area of research for such compounds. The synthesis of derivatives and their subsequent evaluation against various viral and cancer cell lines can lead to the discovery of potent antiviral and anticancer agents. For example, the antiviral activities of certain pyrimidine-2,4(1H,3H)-dione derivatives against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) highlight the potential of these compounds in therapeutic applications (El-Etrawy & Abdel-Rahman, 2010).

Properties

IUPAC Name

6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4S/c1-2-32-17-8-6-16(7-9-17)28-18(12-15-13-19(29)24-21(31)23-15)25-26-22(28)33-14-20(30)27-10-4-3-5-11-27/h6-9,13H,2-5,10-12,14H2,1H3,(H2,23,24,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQWTLMUZIRPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCCC3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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